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Introduction

ODM-204, a novel nonsteroidal small molecule, emerged as a promising therapeutic agent for
castration-resistant prostate cancer (CRPC) by uniquely targeting two critical nodes of the
androgen receptor (AR) signaling axis. This document provides an in-depth technical overview
of ODM-204, summarizing its mechanism of action, preclinical efficacy, and clinical findings. It
is intended to serve as a comprehensive resource for researchers and professionals in the field
of oncology and drug development. Although ODM-204's clinical development was halted due
to unfavorable pharmacokinetic properties, the extensive research conducted provides
valuable insights into the dual inhibition of androgen synthesis and direct AR antagonism as a
therapeutic strategy.

Core Mechanism of Action: Dual Inhibition

ODM-204 exerts its anti-tumor effects through a dual mechanism of action:

e CYP17A1 Inhibition: ODM-204 is a potent inhibitor of Cytochrome P450 17A1 (CYP17A1), a
key enzyme in the androgen biosynthesis pathway.[1][2] CYP17ALl catalyzes both the 17a-
hydroxylase and 17,20-lyase reactions, which are essential for the conversion of
pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione,
the precursors of testosterone and dihydrotestosterone (DHT).[3] By inhibiting CYP17A1,
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ODM-204 effectively reduces the production of androgens in the testes and adrenal glands,
thereby depriving prostate cancer cells of the ligands required for AR activation.[3]

e Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, ODM-204
directly and potently antagonizes the androgen receptor.[1][3] It binds to the AR with high
affinity, preventing the binding of residual androgens and subsequent receptor activation.[3]
This blockade inhibits AR nuclear translocation and the transcription of AR-responsive genes
that are critical for prostate cancer cell growth and survival.[3]

This dual approach of simultaneously suppressing androgen production and blocking receptor
activity is designed to achieve a more profound and durable inhibition of the AR signaling
pathway, a key driver of CRPC progression.[4][5]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of ODM-204,
demonstrating its potency and efficacy in various in vitro and in vivo models.

Table 1: In Vitro Potency and Binding Affinity of ODM-204

Parameter Value CelllSystem Reference(s)
CYP17A1 Inhibition Human Testicular
22 nM _ [4][6]
(ICs0) Microsomes
Androgen Receptor Rat Prostate Cytosolic
o o 47 nM [41[6]
Binding Affinity (Ki) Lysates

Table 2: In Vitro Efficacy of ODM-204 in Prostate Cancer Cell Lines

Cell Line Assay Parameter Value Reference(s)
LNCaP Cell Proliferation ICs0 170 nM [4]
VCaP Cell Proliferation ICso 280 nM [4]

Table 3: Efficacy of ODM-204 against Mutated Androgen Receptors
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AR Mutant Assay Parameter Value Reference(s)
AR Nuclear

AR (T877A) _ ICs0 95 nM [4]
Translocation
AR Nuclear

AR (W741L) _ ICso 277 nM [4]
Translocation
AR Nuclear

AR (F876L) ICs0 6 nM [4]

Translocation

Table 4: In Vivo Efficacy of ODM-204

Model Treatment Outcome Result Reference(s)
VCaP Xenograft 50 mg/kg/day Tumor Growth

: - 66% [4]
(Murine) (oral) Inhibition

Dose-dependent
Sexually Mature

) inhibition of
Male 10-30 mg/kg Steroid
) ) adrenal and [2]
Cynomolgus (single oral dose)  Production ] ]
testicular steroid
Monkeys

production

Clinical Trial Findings (Phase | - NCT02344017)

A Phase | dose-escalation study (DUALIDES) was conducted to evaluate the safety,
pharmacokinetics, and preliminary anti-tumor activity of ODM-204 in patients with metastatic
castration-resistant prostate cancer (NCRPC).[5][7]

Table 5: Summary of Phase | Clinical Trial Results for ODM-204
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Parameter

Details

Reference(s)

Patient Population

23 patients with progressive
mMCRPC

[5]

Dose Levels

50, 100, 200, 300, 500 mg

twice daily

[5]

Pharmacokinetics

- AUC and Cmax increased
with dose up to 300 mg after a
single dose.- Steady-state
values on day 8 were
unexpectedly decreased at

higher doses.

[5]

Prostate-Specific Antigen
(PSA) Response

- PSA decreases were seen in
7 (30%) patients.- 3 (13%)
patients had a 250% reduction

from baseline at 12 weeks.

[5]

Safety and Tolerability

Generally well-tolerated. Most
common adverse events were
fatigue, nausea, decreased

appetite, and diarrhea.

[5]

Development Status

Further development was
halted due to unfavorable

pharmacokinetic properties.

[1](7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling

pathways targeted by ODM-204 and a general workflow for its preclinical evaluation.
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Preclinical Evaluation Workflow for ODM-204
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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